![molecular formula C8H7BrClF B3059225 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene CAS No. 958027-89-9](/img/structure/B3059225.png)
1-(2-Bromoethyl)-2-chloro-4-fluorobenzene
Overview
Description
1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is a chemical compound that belongs to the family of halogenated aromatic compounds. It is a colorless liquid that is used in various scientific research applications. This compound has a unique chemical structure that makes it an important tool in the field of chemistry and biochemistry.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is not well understood. However, it is believed that this compound interacts with various biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. This compound also exhibits anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
1-(2-Bromoethyl)-2-chloro-4-fluorobenzene has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, this compound is highly reactive and can be hazardous if not handled properly. It can also be difficult to purify and isolate.
Future Directions
There are several future directions for research on 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential as a therapeutic agent for various diseases. Further studies are also needed to understand the mechanism of action of this compound and its effects on biological systems.
Conclusion:
In conclusion, 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is an important compound in the field of chemistry and biochemistry. It has various scientific research applications and exhibits several biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and its derivatives.
Scientific Research Applications
1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a reagent in organic synthesis reactions.
properties
IUPAC Name |
1-(2-bromoethyl)-2-chloro-4-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDPEFBTPCEHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695012 | |
Record name | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
958027-89-9 | |
Record name | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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